Lys-Leu acetate salt
Overview
Description
Lys-Leu acetate salt is a dipeptide composed of lysine and leucine, two essential amino acids. It is commonly used in biochemical research and pharmaceutical applications due to its unique properties and biological activities. The compound is often utilized in peptide synthesis and as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: Lys-Leu acetate salt can be synthesized through solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically employs Fmoc (fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) protection strategies for the amino groups. The final product is cleaved from the resin using trifluoroacetic acid, which also removes the protecting groups.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale peptide synthesizers that automate the SPPS process. The use of high-throughput techniques and advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity peptides suitable for research and pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: Lys-Leu acetate salt undergoes various chemical reactions, including:
Oxidation: The amino acid residues in this compound can be oxidized under specific conditions, leading to the formation of disulfide bonds or other oxidative modifications.
Reduction: Reduction reactions can be used to break disulfide bonds or reduce other oxidized forms of the peptide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various alkylating or acylating agents in the presence of suitable catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of disulfide-linked peptides, while substitution reactions can introduce new functional groups into the peptide structure.
Scientific Research Applications
Lys-Leu acetate salt has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide chemistry.
Biology: Employed in studies of protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications, including as a component of peptide-based drugs and as a tool for drug delivery.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques such as mass spectrometry and HPLC.
Mechanism of Action
The mechanism of action of Lys-Leu acetate salt involves its interaction with specific molecular targets, such as enzymes or receptors. The lysine residue can form ionic interactions with negatively charged groups, while the leucine residue can participate in hydrophobic interactions. These interactions can modulate the activity of target proteins and influence various biological pathways.
Comparison with Similar Compounds
Ala-Leu: A dipeptide composed of alanine and leucine, used in similar applications as Lys-Leu acetate salt.
Gly-Glu: A dipeptide composed of glycine and glutamic acid, often used in studies of peptide structure and function.
Phe-Phe: A dipeptide composed of two phenylalanine residues, used in research on aromatic interactions in peptides.
Uniqueness: this compound is unique due to the presence of lysine, which provides an additional amino group that can participate in various chemical reactions and interactions. This makes it a versatile compound for use in peptide synthesis and biochemical research.
Properties
IUPAC Name |
acetic acid;(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O3.C2H4O2/c1-8(2)7-10(12(17)18)15-11(16)9(14)5-3-4-6-13;1-2(3)4/h8-10H,3-7,13-14H2,1-2H3,(H,15,16)(H,17,18);1H3,(H,3,4)/t9-,10-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGRBXWQTXIVKV-IYPAPVHQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCCCN)N.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)N.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40718718 | |
Record name | L-Lysyl-L-leucine--acetic acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40718718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103404-72-4 | |
Record name | L-Leucine, L-lysyl-, monoacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103404-72-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Lysyl-L-leucine--acetic acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40718718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.